(3-chlorophenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
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Overview
Description
(3-chlorophenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound with a unique structure that combines a chlorophenyl group and a methoxy-substituted tetrahydropyridoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole core, followed by the introduction of the 3-chlorophenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-chlorophenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3-chlorophenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3-chlorophenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
(3-chlorophenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone: shares structural similarities with other indole derivatives and chlorophenyl compounds.
This compound: can be compared to compounds like (3-chlorophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone and (3-chlorophenyl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structural features allow for unique interactions with biological targets and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H17ClN2O2 |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
(3-chlorophenyl)-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone |
InChI |
InChI=1S/C19H17ClN2O2/c1-24-14-5-6-17-15(10-14)16-11-22(8-7-18(16)21-17)19(23)12-3-2-4-13(20)9-12/h2-6,9-10,21H,7-8,11H2,1H3 |
InChI Key |
CUCHUGVAXDMHLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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